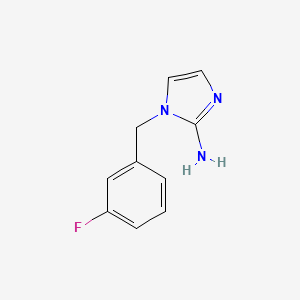

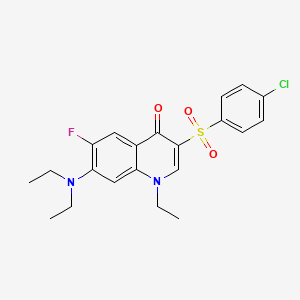

![molecular formula C19H18N2O4S2 B2904968 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863511-85-7](/img/structure/B2904968.png)

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or aldehyde with thiourea or thioamide to give the 2-aminothiazole . The solvent, temperature, and the molar ratio of the reactants may all play a critical role on the reaction pathway .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Synthesis and Characterization for Therapeutic Applications

- A study by Küçükgüzel et al. (2013) demonstrated the synthesis and characterization of celecoxib derivatives, including compounds structurally related to N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, showcasing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, highlighting its therapeutic potential (Küçükgüzel et al., 2013).

Antimicrobial and Antibacterial Activities

- Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming at their use as antibacterial agents. This research aligns with the exploration of sulfonamide-based compounds for their potent antibacterial properties (Azab et al., 2013).

Enzyme Inhibition for Disease Treatment

- Abdoli et al. (2017) synthesized a series of benzo[d]thiazole-5- and 6-sulfonamides, investigating their inhibition of human carbonic anhydrase isoforms. Such enzyme inhibitors have implications for treating conditions like glaucoma, epilepsy, and certain types of cancer, demonstrating the versatility of sulfonamide derivatives in medicinal applications (Abdoli et al., 2017).

Anticonvulsant Activities

- Farag et al. (2012) explored heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant activity. Compounds synthesized in this study showed promising results in protecting against picrotoxin-induced convulsion, highlighting the potential of sulfonamide derivatives in epilepsy treatment (Farag et al., 2012).

Molecular Docking and Drug Design

- Hassan et al. (2021) synthesized new organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, and evaluated their antimicrobial, antioxidant, and enzyme inhibition activities. This study emphasizes the role of computational studies and molecular docking in designing sulfonamide derivatives with enhanced biological activities (Hassan et al., 2021).

将来の方向性

Thiazoles are being extensively studied for their potential applications in various fields, including medicinal chemistry . Researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This ongoing research is likely to lead to the development of new thiazole-based drugs and other products in the future .

作用機序

Target of Action

Thiazole derivatives have been found to interact with a variety of targets, including enzymes and receptors, in biological systems .

Mode of Action

The mode of action of the compound involves the interaction with its targets, leading to changes in cellular processes. The thiazole ring, a key structural component of the compound, is known to undergo nucleophilic and electrophilic substitution reactions . This allows the compound to interact with its targets in a specific manner, potentially leading to the modulation of their activity .

Biochemical Pathways

For instance, they can activate or inhibit enzymes, stimulate or block receptors, and modulate other cellular processes .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities, which suggest they have favorable adme properties .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of thiazole derivatives .

特性

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c22-27(23,16-6-7-17-18(12-16)25-11-10-24-17)20-9-8-15-13-26-19(21-15)14-4-2-1-3-5-14/h1-7,12-13,20H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFOVYYRPDFWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

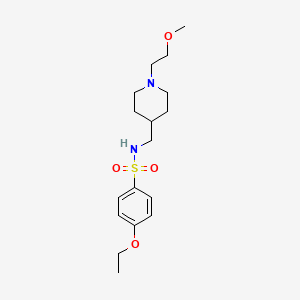

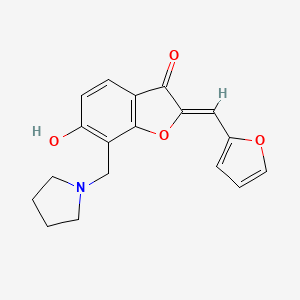

![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)

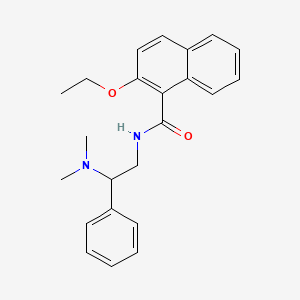

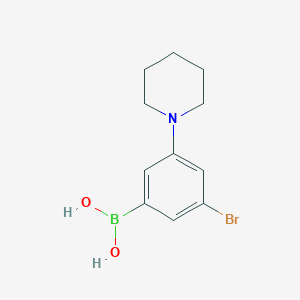

![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904896.png)

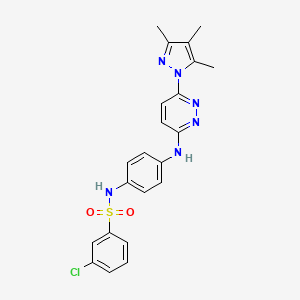

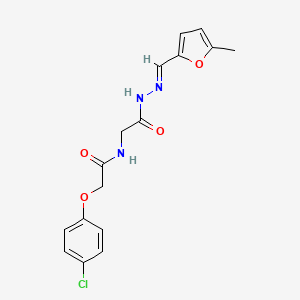

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2904898.png)

![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2904899.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2904901.png)

![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2904908.png)